molecular formula C18H22ClN3O3 B8323271 4-(5-Chloro-1H-indole-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester

4-(5-Chloro-1H-indole-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8323271
M. Wt: 363.8 g/mol
InChI Key: IGAYAPIUWITGHC-UHFFFAOYSA-N
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Patent
US06803362B2

Procedure details

The product from Step A (11 g) was suspended in CH2Cl2 (75 mL), and TFA was added dropwise (75 mL). The resulting solution was stirred overnight at ambient temperature. The reaction solution was concentrated under reduced pressure, and the resulting residue was dissolved in CH2Cl2 (100 mL). Saturated aqueous NaHCO3 (100 mL) was added slowly with stirring. After 20 min the organic layer was separated, washed with water (10 mL) and then brine (30 mL), and dried over Na2SO4. The organic layer was then concentrated under reduced pressure and purified via silica gel chromatography (0-35% methanol/dichloromethane) to give the title compound (7.6 g). MS (electrospray): exact mass calculated for C13H14ClN3O, 263.08; m/z found, 264.1 [M+H]+.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]([C:16]2[NH:17][C:18]3[C:23]([CH:24]=2)=[CH:22][C:21]([Cl:25])=[CH:20][CH:19]=3)=[O:15])[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:25][C:21]1[CH:22]=[C:23]2[C:18](=[CH:19][CH:20]=1)[NH:17][C:16]([C:14]([N:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)=[O:15])=[CH:24]2

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(=O)C=1NC2=CC=C(C=C2C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in CH2Cl2 (100 mL)
ADDITION
Type
ADDITION
Details
Saturated aqueous NaHCO3 (100 mL) was added slowly
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
After 20 min the organic layer was separated
Duration
20 min
WASH
Type
WASH
Details
washed with water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (30 mL), and dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified via silica gel chromatography (0-35% methanol/dichloromethane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C2C=C(NC2=CC1)C(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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